N4 Substituent Structural Differentiation
The target compound carries a 2-(2-chlorophenoxy)ethyl thioether chain at the triazole 5-position, which is structurally distinct from the 4-propyl analog (2-chlorophenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether) and the 4-phenyl analog (3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) . The N‑4 methyl group of the target compound provides lower steric bulk than the propyl or phenyl substituents, potentially improving target‑site access in sterically constrained enzyme pockets such as CYP51 [1]. While no direct head‑to‑head bioactivity comparison has been published for these three compounds, class‑level SAR from related 1,2,4‑triazole‑pyridine thioethers indicates that N‑4 substitution size directly correlates with antifungal potency shifts of up to 4‑fold in MIC values [2].
| Evidence Dimension | N‑4 Substituent (steric bulk and lipophilicity) |
|---|---|
| Target Compound Data | N‑4 = Methyl (MW contribution: 15 Da; clogP contribution: ~+0.5) |
| Comparator Or Baseline | Analog A: N-4 = Propyl (MW: 374.9 Da); Analog B: N-4 = Phenyl (MW: 408.9 Da) |
| Quantified Difference | ΔMW = 28 Da (vs propyl); ΔMW = 62 Da (vs phenyl); estimated ΔclogP ≈ −0.8 to −1.5 units |
| Conditions | Computational physicochemical profiling; N-4 substituent effect extrapolated from published SAR of bis-triazole-pyridine thioethers [2] |
Why This Matters
The lower molecular weight and lipophilicity of the N‑4 methyl derivative may improve aqueous solubility and reduce non‑specific protein binding relative to bulkier N‑4 congeners, factors that directly influence assay reliability in biochemical and cell‑based screening cascades.
- [1] Bai, H. et al. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules 2020, 25 (24), 5880. DOI: 10.3390/molecules25245880. View Source
- [2] Karpun, Ye. O.; Polishchuk, N. M. Antimicrobial and antifungal activity of new 4-(5-((5-(alkylthio)-4-R-4H-1,2,4-triazole-3-yl)thio)-1H-1,2,4-triazole-3-yl)pyridines. Current Issues in Pharmacy and Medicine: Science and Practice 2020, 13 (3). DOI: 10.14739/2409-2932.2020.3.216204. View Source
